molecular formula C14H19N3O3S2 B1420195 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1207000-39-2

6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No.: B1420195
CAS No.: 1207000-39-2
M. Wt: 341.5 g/mol
InChI Key: BRNYLLBPKJMCJQ-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine (CAS 1207000-39-2) is a benzo[d]thiazol-2-amine derivative of high interest in medicinal chemistry and oncology research. This compound features a benzothiazole core, a methylsulfonyl electron-withdrawing group, and a 2-morpholinoethyl side chain, a structure associated with diverse biological activities. Recent molecular docking studies indicate that benzo[d]thiazol-2-amine derivatives possess significant potential as anticancer agents. These compounds have been shown to exhibit strong binding affinities to the Human Epidermal growth factor receptor (HER) enzyme and can effectively interact with DNA, suggesting a dual mechanism of action that could be leveraged in cancer therapy development . The structural motif of the benzo[d]thiazol-2-amine scaffold is recognized as a privileged structure in drug discovery, known for its ability to interact with various biological targets . The morpholino ring and methylsulfonyl group are key functional features that can enhance solubility and influence the molecule's pharmacokinetic properties and target binding efficacy. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet before handling.

Properties

IUPAC Name

6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYLLBPKJMCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds can activate the release of calcium ions in insect central neurons at higher concentrations. This suggests that the compound may interact with its targets by modulating ion channels, leading to changes in neuronal activity.

Result of Action

Similar compounds have shown to possess insecticidal potentials. They have been found to be lethal to certain insects, suggesting that they may cause disruptions in normal physiological processes in these organisms.

Biological Activity

6-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C14H19N3O3S2
  • Molecular Weight : 341.45 g/mol
  • CAS Number : 1207000-39-2

Its structure features a benzo[d]thiazole core with a methylsulfonyl group that enhances solubility and bioavailability, making it a promising candidate in medicinal chemistry.

Anticancer Activity

Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating critical signaling pathways. Notably, this compound has shown significant cytotoxic effects against several cancer cell lines, including:

  • Colo205 (colon cancer)
  • MCF7 (breast cancer)

In vitro studies have reported IC50 values as low as 2.32 μM against Mycobacterium tuberculosis, suggesting potent biological activity that could be harnessed for therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural similarities with other benzothiazole derivatives suggest potential antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Mycobacterium species. The presence of the methylsulfonyl group may enhance its interaction with microbial targets, leading to increased efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound modulates apoptotic pathways involving p53 activation and mitochondrial function.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Binding Affinity : Interaction studies have indicated strong binding affinity to various biological targets such as kinases, which are crucial in cellular signaling pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureBiological Activity
6-(Methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amineStructureAntimicrobial
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineStructureAnticancer
5-Methyl-N-(pyrimidin-2-yl)benzothiazoleStructureAntiviral

This table highlights that while many benzothiazole derivatives exhibit biological activity, the specific combination of the methylsulfonyl group and morpholino side chain in this compound may enhance its biological efficacy compared to others.

Case Studies and Research Findings

Several studies have documented the promising biological activities of benzothiazole derivatives. For example:

  • Cytotoxicity Studies : A study demonstrated that related compounds induced apoptosis in MCF7 cells through mitochondrial pathways, suggesting similar potential for this compound .
  • Antimicrobial Efficacy : Research on benzothiazole derivatives indicated significant antimicrobial activity against resistant strains of bacteria and fungi, paving the way for further exploration of this compound's potential .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of benzothiazol-2-amines is critical for modulating biological activity. Key analogues include:

Compound Name 6-Substituent Key Properties/Activities References
6-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine -SO₂CH₃ Enhanced polarity; potential for improved solubility and target interaction
6-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine -Cl, -CH₃ Chloro group increases lipophilicity; methyl may sterically hinder interactions
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine -C₆H₄-4-OCH₃ Potent NO scavenger (67% activity at 50 μg/mL; IC₅₀ = 38.19 μg/mL)
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) -OCF₃ Clinically used in ALS; electron-withdrawing CF₃ group enhances metabolic stability
6-Bromobenzo[d]thiazol-2-amine -Br Used in Suzuki cross-coupling reactions for diversification

Key Insights :

  • Unlike riluzole’s trifluoromethoxy group, the methylsulfonyl substituent may increase aqueous solubility, a critical factor in drug design .

Variations at the 2-Amino Position

The 2-amino group is often functionalized to alter pharmacokinetics or target specificity:

Compound Name 2-Substituent Key Properties/Activities References
N-(2-Morpholinoethyl) derivatives -NH(CH₂)₂-morpholine Morpholinoethyl group introduces hydrophilicity and hydrogen-bonding capacity
N-Phenylbenzo[d]thiazol-2-amine -C₆H₅ Simpler structure; lower solubility; baseline for SAR studies
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine -C₆H₄-3-Cl Chlorine enhances lipophilicity; may improve blood-brain barrier penetration
N-(Pyridin-3-ylmethyl)benzo[d]thiazol-2-amine -CH₂-pyridin-3-yl Pyridine moiety offers π-π stacking potential; distinct from morpholine’s solvation effects

Key Insights :

  • The morpholinoethyl group provides a balance between hydrophilicity and conformational flexibility, which may enhance bioavailability compared to rigid aromatic substituents .

Q & A

Basic: What are the established synthetic routes for 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine?

The compound can be synthesized via cyclization reactions starting from substituted aniline derivatives. A common approach involves reacting 4-(methylsulfonyl)aniline with potassium thiocyanate and bromine in glacial acetic acid to form the benzothiazole core . Subsequent functionalization with 2-morpholinoethylamine is achieved through nucleophilic substitution or condensation under reflux in ethanol or dichloromethane, often using triethylamine as a base to facilitate deprotonation . Column chromatography (silica gel, eluent gradient) is typically employed for purification .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify protons and carbons in the benzothiazole core, morpholinoethyl chain, and methylsulfonyl group. For example, the methylsulfonyl group shows distinct 1^1H NMR signals at ~3.0 ppm (singlet) and 13^13C signals at ~40–45 ppm .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π–π stacking). For related benzothiazoles, dihedral angles between the benzothiazole and substituent rings are typically <10°, confirming planarity .

Advanced: How can researchers resolve discrepancies in spectroscopic data across synthetic batches?

Discrepancies in NMR or mass spectrometry data may arise from incomplete purification, solvent residues, or tautomeric forms. Strategies include:

  • Repetitive recrystallization using ethanol or ethyl acetate to remove impurities .
  • Variable-temperature NMR to assess dynamic processes (e.g., hindered rotation in the morpholinoethyl chain) .
  • Hirshfeld surface analysis to compare intermolecular interactions with reference crystal structures .

Advanced: What methodologies optimize reaction yields when introducing electron-withdrawing substituents (e.g., methylsulfonyl)?

Electron-withdrawing groups like methylsulfonyl can slow nucleophilic substitution. To enhance yields:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 minutes) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Catalysis : Copper(I) complexes or Eaton’s reagent accelerate cyclization steps .

Advanced: How do structural modifications influence biological activity (e.g., enzyme inhibition)?

The methylsulfonyl group enhances electrophilicity, potentially improving binding to enzymatic targets. For example:

  • CDK4/6 inhibition : Analogous thiazole derivatives show IC50_{50} values <100 nM via hydrophobic interactions with kinase pockets .
  • Nitric oxide (NO) scavenging : Substituents at the 6-position (e.g., aryl groups) increase radical scavenging activity, as seen in derivatives with IC50_{50} values of 38–68 μg/mL .
  • Structure-activity relationship (SAR) studies : Systematic substitution at the morpholinoethyl chain and benzothiazole core is critical for optimizing potency .

Advanced: How can computational tools predict intermolecular interactions for crystal engineering?

  • Molecular docking : Predicts binding modes with biological targets (e.g., CDK4/6) using software like AutoDock Vina .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···H, C···H interactions) to guide co-crystal design .
  • DFT calculations : Models electronic effects of substituents (e.g., methylsulfonyl’s electron-withdrawing nature) on reactivity .

Basic: What purity assessment techniques are recommended for this compound?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
  • Melting point analysis : Compare observed values (e.g., 156–158°C for related compounds) with literature to detect impurities .
  • TLC monitoring : Hexane/ethyl acetate (3:1) systems identify byproducts during synthesis .

Advanced: How to address contradictory bioactivity data in different assay systems?

Contradictions may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:

  • Dose-response curves : Validate IC50_{50} values across multiple concentrations .
  • Cellular uptake studies : Use fluorescent analogs to assess membrane permeability differences .
  • Proteomic profiling : Identify off-target interactions that may skew activity .

Basic: What safety protocols are critical during synthesis and handling?

  • PPE : Gloves, goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods when handling bromine or acetic acid .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: What strategies improve scalability for preclinical studies?

  • Flow chemistry : Continuous synthesis reduces batch variability .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
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6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

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